molecular formula C7H4NNaO4S B13941046 Sodium 3-mercapto-6-nitrobenzoate CAS No. 63467-78-7

Sodium 3-mercapto-6-nitrobenzoate

Cat. No.: B13941046
CAS No.: 63467-78-7
M. Wt: 221.17 g/mol
InChI Key: NJDXUHBDSYEROF-UHFFFAOYSA-M
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Description

5-Mercapto-2-nitrobenzoic acid sodium salt is an organic compound belonging to the class of nitrobenzoic acids and derivatives. It consists of a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mercapto-2-nitrobenzoic acid sodium salt typically involves the nitration of methyl benzoate followed by hydrolysis. The procedure includes the following steps :

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form methyl m-nitrobenzoate.

    Hydrolysis: The methyl m-nitrobenzoate is then hydrolyzed using sodium hydroxide to yield m-nitrobenzoic acid.

    Thiol Addition: The m-nitrobenzoic acid is reacted with thiol reagents to introduce the mercapto group, forming 5-Mercapto-2-nitrobenzoic acid.

    Neutralization: The final step involves neutralizing the acid with sodium hydroxide to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 5-Mercapto-2-nitrobenzoic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-2-nitrobenzoic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Mercapto-2-nitrobenzoic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-2-nitrobenzoic acid sodium salt involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein structure and function. This interaction is crucial in its antibacterial activity, where it disrupts bacterial cell walls and inhibits essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 5-Chloro-2-fluoro-3-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 5-Chloro-2-nitrobenzoic acid
  • 5-Methoxy-2-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid
  • 5-Methyl-2-nitrobenzoic acid
  • 5-Amino-2-nitrobenzoic acid

Uniqueness

5-Mercapto-2-nitrobenzoic acid sodium salt is unique due to its mercapto group, which allows it to form disulfide bonds and interact with thiol groups in proteins. This property makes it particularly useful in biochemical assays and as an antibacterial agent .

Properties

CAS No.

63467-78-7

Molecular Formula

C7H4NNaO4S

Molecular Weight

221.17 g/mol

IUPAC Name

sodium;3-carboxy-4-nitrobenzenethiolate

InChI

InChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1

InChI Key

NJDXUHBDSYEROF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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